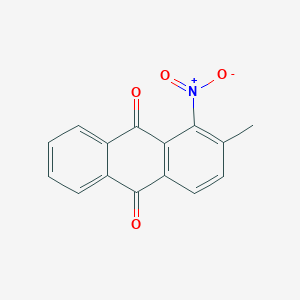

2-Methyl-1-nitroanthraquinone

Description

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-1-nitroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4/c1-8-6-7-11-12(13(8)16(19)20)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXKXZFTZBYYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4 | |

| Record name | 2-METHYL-1-NITROANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020847 | |

| Record name | 2-Methyl-1-nitroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-1-nitroanthraquinone appears as pale yellow needles or light yellow solid. (NTP, 1992), Pale yellow solid; [HSDB] | |

| Record name | 2-METHYL-1-NITROANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-1-nitroanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3128 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER & HOT ETHANOL; SLIGHTLY SOL IN HOT DIETHYL ETHER, HOT BENZENE, HOT ACETIC ACID & CHLOROFORM; SOL IN NITROBENZENE | |

| Record name | 2-METHYL-1-NITROANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYL-1-NITROANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PALE-YELLOW NEEDLES | |

CAS No. |

129-15-7 | |

| Record name | 2-METHYL-1-NITROANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-1-nitroanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-nitroanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-1-NITROANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-nitroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-nitroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-NITROANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU83BY176P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-1-NITROANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

518 to 520 °F (NTP, 1992), 270-271 °C | |

| Record name | 2-METHYL-1-NITROANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20675 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYL-1-NITROANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of 2-Methyl-1-nitroanthraquinone

Executive Summary

2-Methyl-1-nitroanthraquinone is a pivotal chemical intermediate, primarily utilized in the synthesis of a wide array of anthraquinone-based dyes and specialized organic molecules.[1][2] Its production is a multi-stage process that demands precise control over reaction conditions to ensure high purity and yield. This guide provides an in-depth examination of the predominant synthesis pathway, beginning with the creation of the 2-methylanthraquinone precursor via Friedel-Crafts acylation, followed by its selective nitration, and culminating in a critical purification step to isolate the desired 1-nitro isomer. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the causality behind key procedural choices, offering a comprehensive resource for researchers and chemical development professionals.

Introduction: The Significance of this compound

This compound (CAS No: 129-15-7) is a pale-yellow crystalline solid with a melting point of approximately 270-271°C.[3][4] Its chemical architecture, featuring a reactive nitro group on the anthraquinone core, makes it a versatile precursor. The nitro group can be readily reduced to an amino group, opening pathways to a variety of functionalized derivatives essential for the dye manufacturing industry.[5][6] Historically, it served as an intermediate for wool dyes and vat dyes.[6] Understanding its synthesis is crucial for the production of these valuable downstream products. The overall synthesis is a two-step process starting from common industrial feedstocks.

Stage 1: Synthesis of the Precursor, 2-Methylanthraquinone

The journey to this compound begins with the synthesis of its immediate precursor, 2-methylanthraquinone. The most established and industrially relevant method is a two-part sequence involving a Friedel-Crafts acylation followed by an intramolecular cyclization.[1][5]

Principle and Mechanism

The synthesis commences with the electrophilic aromatic substitution between phthalic anhydride and toluene. In the presence of a Lewis acid catalyst, typically anhydrous aluminum trichloride (AlCl₃), the phthalic anhydride forms a highly reactive acylium ion complex. Toluene, activated by its methyl group, undergoes acylation predominantly at the para position due to steric hindrance at the ortho positions, yielding 2-(4'-methylbenzoyl)benzoic acid as the primary intermediate.[1] This intermediate is then subjected to dehydration and ring closure in the presence of a strong protic acid, such as concentrated sulfuric acid, to form the tricyclic anthraquinone system.[7]

Caption: Synthesis of 2-Methylanthraquinone via Friedel-Crafts reaction.

Classical Laboratory Protocol: Synthesis of 2-Methylanthraquinone

This protocol outlines the synthesis of the intermediate, 2-(4'-methylbenzoyl)benzoic acid, and its subsequent cyclization.

Part A: 2-(4'-methylbenzoyl)benzoic acid

-

Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser with a gas trap, and an addition funnel.

-

Charging Reagents: Anhydrous aluminum trichloride is added to toluene in the flask and stirred to form a slurry.

-

Reaction: Phthalic anhydride is added portion-wise via the addition funnel at a controlled rate to manage the exothermic reaction, maintaining the temperature below 50°C.

-

Completion: After the addition is complete, the mixture is heated (e.g., to 60-70°C) for several hours until the reaction ceases.

-

Work-up: The reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The resulting solid is filtered, washed with water, and then treated with a sodium carbonate solution to dissolve the acidic product. The solution is filtered to remove any unreacted starting material, and the filtrate is acidified to precipitate the 2-(4'-methylbenzoyl)benzoic acid, which is then filtered, washed, and dried.

Part B: Cyclization to 2-Methylanthraquinone

-

Reaction: The dried 2-(4'-methylbenzoyl)benzoic acid is added slowly to pre-heated concentrated sulfuric acid (or oleum).[7]

-

Heating: The mixture is heated (e.g., 95-120°C) for 1-2 hours to effect cyclization.[7]

-

Work-up: The hot acid solution is cooled slightly and then carefully poured into a large volume of cold water.

-

Isolation: The precipitated crude 2-methylanthraquinone is collected by filtration, washed extensively with hot water until the washings are neutral, and then dried.

| Parameter | Value/Condition | Purpose |

| Reactants (Part A) | Phthalic Anhydride, Toluene | Acylating agent and substrate |

| Catalyst (Part A) | Anhydrous AlCl₃ (2.1 eq.) | Lewis acid for acylium ion formation[7] |

| Solvent (Part A) | Toluene (in excess) | Serves as both reactant and solvent |

| Cyclization Agent (Part B) | Conc. H₂SO₄ or 4% Oleum | Dehydrating and cyclizing agent[7] |

| Reaction Temp (Part A) | <50°C during addition | To control the exothermicity |

| Reaction Temp (Part B) | 95-120°C | To drive the intramolecular cyclization |

Table 1: Key Parameters for 2-Methylanthraquinone Synthesis.

Stage 2: Nitration of 2-Methylanthraquinone

The second stage is the critical nitration step, where the nitro group is introduced onto the 2-methylanthraquinone core. The position of nitration is directed by the existing substituents.

Principle and Mechanism

Nitration is a classic electrophilic aromatic substitution. The electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.[3][8] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. The anthraquinone ring system is generally deactivated towards electrophilic attack. However, the electron-donating methyl group at the 2-position activates the ring it is on, directing the incoming electrophile to the ortho positions (1 and 3). The nitration occurs preferentially at the 1-position due to a combination of electronic and steric factors.[5]

Caption: Nitration of 2-Methylanthraquinone.

Experimental Protocol: Nitration

-

Dissolution: 2-Methylanthraquinone is dissolved in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a thermometer.

-

Cooling: The solution is cooled to maintain a low temperature (e.g., 0-10°C).

-

Nitrating Agent: A pre-mixed solution of nitric acid and sulfuric acid (mixed acid) is added dropwise to the stirred solution. The temperature must be carefully controlled throughout the addition to prevent over-nitration and byproduct formation.[9]

-

Reaction: After the addition is complete, the mixture is stirred at a controlled temperature for a specified period to ensure complete mononitration.

-

Work-up: The reaction mixture is then carefully poured into a large volume of ice water, causing the crude nitrated product to precipitate.

-

Isolation: The solid is collected by filtration and washed with water until the filtrate is neutral. The resulting press cake contains the desired 1-nitro-2-methylanthraquinone along with impurities.[9]

| Parameter | Value/Condition | Purpose |

| Substrate | 2-Methylanthraquinone | The molecule to be nitrated |

| Nitrating Agent | Mixed Acid (HNO₃ in H₂SO₄) | Source of the NO₂⁺ electrophile[3] |

| Solvent | Concentrated H₂SO₄ | Dissolves the substrate and generates NO₂⁺ |

| Reaction Temperature | 0-10°C (during addition) | Minimizes byproduct and dinitro- formation[9] |

| Work-up | Quenching in Ice Water | Precipitates the water-insoluble product |

Table 2: Key Parameters for the Nitration of 2-Methylanthraquinone.

Stage 3: Purification of Crude 1-Nitro-2-methylanthraquinone

The crude product from the nitration step is a mixture containing the desired 1-nitro-2-methylanthraquinone, unreacted starting material, and various byproducts, including isomeric and dinitrated compounds.[9] Achieving high purity, which is essential for subsequent dye synthesis, requires a robust purification step.

Principle: The Sulfite Treatment Method

A highly effective and commercially practical method for purifying the crude product involves treatment with an aqueous solution of sodium sulfite (Na₂SO₃) at an elevated pH.[9][10] The underlying principle is the differential reactivity of the nitro-isomers with the sulfite. Isomeric impurities are more susceptible to nucleophilic substitution by the sulfite ion, converting them into water-soluble sulfonic acid derivatives. The desired 1-nitro-2-methylanthraquinone is significantly less reactive under these conditions and remains as an insoluble solid. The addition of a caustic alkali like sodium hydroxide is crucial to maintain a high pH (≥9.5), which facilitates the removal of other acidic and phenolic impurities.[9]

Detailed Purification Protocol

-

Slurry Formation: The crude press cake of 1-nitro-2-methylanthraquinone is milled into a fine slurry with water.

-

Reagent Addition: Sodium sulfite and sodium hydroxide (caustic soda) are added to the slurry to achieve the target concentrations and a pH of at least 9.5.[9]

-

Heating: The mixture is heated with agitation to approximately 90-95°C and held at this temperature for several hours.[9]

-

Filtration: The hot slurry is filtered to separate the solid, purified 1-nitro-2-methylanthraquinone from the aqueous solution containing the dissolved impurities.

-

Washing and Drying: The filter cake is washed thoroughly with hot water to remove any remaining sulfite solution and soluble impurities, and then dried to yield the final, purified product.

Caption: Purification workflow for 1-Nitro-2-methylanthraquinone.

| Parameter | Value/Condition | Rationale |

| Purification Agent | Sodium Sulfite (Na₂SO₃) | Selectively reacts with isomers to form soluble sulfonates[9][10] |

| pH Control | Sodium Hydroxide (NaOH) | Maintains pH ≥ 9.5 to dissolve acidic/phenolic impurities[9] |

| Temperature | 90-95°C | Accelerates the reaction of sulfite with impurities |

| Final Steps | Filtration, Washing | To isolate the pure, insoluble product and remove residual reagents |

Table 3: Key Parameters for the Purification Process.

Conclusion

The synthesis of this compound is a well-established process that hinges on the precise execution of three key stages: Friedel-Crafts synthesis of the precursor, controlled electrophilic nitration, and selective purification. The causality is clear: the Friedel-Crafts reaction efficiently builds the carbon skeleton, the nitration step introduces the required functionality at the electronically favored position, and the sulfite treatment is a critical validation step that chemically removes unwanted isomers, ensuring the high purity required for downstream applications. By understanding and controlling the parameters of each stage, from temperature and reagent stoichiometry to pH, researchers and manufacturers can reliably produce this vital chemical intermediate.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Industrial Significance of 2-Methylanthraquinone.

- Wikipedia. (2023). 2-Methylanthraquinone.

- Carman, C. M. (1942). U.S. Patent No. 2,293,782. Google Patents.

- Ager, D. J., et al. (2017). Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups. Royal Society Open Science.

- Frandcom. (n.d.). China 2-Methylanthraquinone Refined Manufacturers, Suppliers, Factory.

- CORE. (n.d.). Anthraquinone & Anthrone Series: Part XXVI– - A New Synthesis of Chrysophanol, Rhein, Islandicin, Emodin & Physcion.

- ChemBK. (2024). 2-Methyl-1-Bitroanthraquinone.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Fierz, H. E. (1925). U.S. Patent No. 1,540,467. Google Patents.

- Shaanxi BLOOM Tech Co., Ltd. (2022). How to synthesize 2-methyl anthraquinone?.

- Journal of Korea Technical Association of The Pulp and Paper Industry. (2005). New 2-methyl Anthraquinone Synthesis Approach and Application in Soda-anthraquinone (AQ) Pulping. ResearchGate.

- ScienceDirect. (n.d.). synthesize 2-methylanthraquinone through an efficient one-pot strategy from Liquid-phase cascade acylation/dehydration over various zeolite catalysts.

- Google Patents. (n.d.). CN101514153B - Synthesis method for high-purity substituted anthraquinones.

- Organic Syntheses. (n.d.). 1-methylaminoanthraquinone.

- University of Northern Colorado. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.

- ResearchGate. (n.d.). Synthesis and purification of anthraquinone in a multifunctional reactor.

- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.

Sources

- 1. nbinno.com [nbinno.com]

- 2. China 2-Methylanthraquinone Refined Manufacturers, Suppliers, Factory - 2-Methylanthraquinone Refined Price - Frandcom [fcchemicals.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]

- 6. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. stmarys-ca.edu [stmarys-ca.edu]

- 9. US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]

- 10. US1540467A - Manufacture of pure 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-nitroanthraquinone

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 2-Methyl-1-nitroanthraquinone (CAS No. 129-15-7), a significant intermediate in the synthesis of anthraquinone-based dyes and a compound of interest for toxicological and materials science research.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a blend of curated data from established literature and field-proven experimental protocols for in-house characterization. We delve into the structural, spectroscopic, thermal, and solubility characteristics of this compound, emphasizing the causal relationships between molecular structure and observable properties. Where precise experimental data is not publicly available, we provide robust, validated methodologies for its determination, ensuring this guide serves as both a reference and a practical laboratory resource.

Introduction and Compound Profile

This compound is a derivative of anthraquinone, a tricyclic aromatic ketone.[3] The introduction of a methyl group at the 2-position and a nitro group at the 1-position significantly influences its electronic properties, reactivity, and, consequently, its application and toxicological profile. Historically, its primary use has been as a precursor for 1-amino-2-methylanthraquinone, a key component in the manufacturing of various dyes.[3] However, its production and use in the United States have ceased since the 1970s.[4] The compound is also noted for its carcinogenic potential, a critical consideration for handling and any potential therapeutic application.[1][3]

This guide aims to consolidate the known physicochemical data and provide a framework for its empirical validation, empowering researchers to confidently utilize and characterize this compound.

Chemical and Physical Properties

A foundational understanding of this compound begins with its basic chemical and physical identifiers. These properties are crucial for everything from calculating stoichiometric ratios in synthesis to ensuring safe storage and handling.

| Property | Value | Source(s) |

| CAS Number | 129-15-7 | [5] |

| Molecular Formula | C₁₅H₉NO₄ | [5] |

| Molecular Weight | 267.24 g/mol | [4] |

| IUPAC Name | 2-methyl-1-nitroanthracene-9,10-dione | [3] |

| Synonyms | 1-Nitro-2-methylanthraquinone, NCI-C01923 | [3][4] |

| Appearance | Pale yellow needles or light yellow solid | [3][4] |

| Melting Point | 270-271 °C (518-520 °F) | [3][4] |

| Boiling Point | ~410.4 °C (rough estimate) | [4] |

| Density | ~1.427 g/cm³ (estimate) | [5] |

| Predicted XlogP3 | 3.1 | [6] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis, purification (e.g., recrystallization), and any formulation development. The compound is non-polar and, as expected, exhibits poor aqueous solubility.

Qualitative Solubility

Experimental observations indicate the following solubility characteristics:

| Solvent | Solubility | Source(s) |

| Water | Insoluble (< 0.1 mg/mL at 21°C) | [3][7] |

| Ethanol (hot) | Insoluble | [3] |

| Diethyl Ether (hot) | Slightly Soluble | [3] |

| Benzene (hot) | Slightly Soluble | [3] |

| Chloroform | Slightly Soluble | [8] |

| Acetic Acid | Slightly Soluble | [8] |

| Nitrobenzene | Soluble | [8] |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration data, the isothermal shake-flask method is the gold standard. This protocol provides a reliable means to determine the equilibrium solubility in various organic solvents.

Causality and Experimental Choices:

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results. A water bath is a common and effective tool for this.

-

Equilibrium: The goal is to create a saturated solution. Agitating the mixture for an extended period (24-48 hours) ensures that the system has reached equilibrium between the dissolved and undissolved solid.

-

Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is an ideal method for quantifying the concentration of the dissolved analyte due to its sensitivity and specificity for aromatic compounds like anthraquinones.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent (e.g., acetone, ethyl acetate, toluene). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25°C). Agitate for at least 24 hours.

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand undisturbed in the bath for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Spectroscopic Characterization

Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for unambiguous identification, structural elucidation, and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the anthraquinone core. A distinct singlet for the methyl group (CH₃) protons would likely appear upfield, estimated in the δ 2.0-3.0 ppm range.

-

¹³C NMR: The carbon NMR would be more complex, with distinct signals for each of the 15 carbon atoms. Key expected signals include the two carbonyl carbons (C=O) in the highly deshielded region (δ 180-190 ppm), aromatic carbons (δ 120-150 ppm), and the methyl carbon upfield (δ 15-25 ppm).

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; the compound must be fully dissolved to obtain high-resolution spectra.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For full structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2950-2850 | Methyl C-H | Stretching |

| ~1675 | Ketone C=O | Stretching |

| ~1600-1450 | Aromatic C=C | Stretching |

| ~1550-1500 | Nitro N-O | Asymmetric Stretching |

| ~1350-1300 | Nitro N-O | Symmetric Stretching |

Experimental Protocol for FTIR Analysis (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Key Observations from Electron Ionization (EI) MS:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 267) is expected.[3]

-

Fragmentation: The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (mass = 46) and NO (mass = 30). For anthraquinones, the sequential loss of CO (mass = 28) is also a characteristic fragmentation pathway.[9]

-

Observed Peaks: NIST data shows prominent peaks at m/z 267 (M⁺), 165, and 163, which likely correspond to fragments of the anthraquinone core after initial losses.[3]

Caption: General workflow for comprehensive spectroscopic analysis.

UV-Visible (UV-Vis) Spectroscopy

The extended conjugated system of the anthraquinone core results in strong absorption in the UV-Vis region. The spectrum of nitroaromatic compounds can be complex, with multiple absorption bands.[10][11][12] For this compound, significant absorbance is expected in the UV-A (315-400 nm) and UV-B (280-315 nm) regions.

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a stock solution of known concentration in a UV-grade solvent (e.g., methanol, acetonitrile).

-

Dilution: Create a series of dilutions from the stock solution.

-

Data Acquisition: Using a dual-beam UV-Vis spectrophotometer, measure the absorbance of each dilution from approximately 200 nm to 600 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and, if required, calculate the molar absorptivity (ε) using the Beer-Lambert law.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and phase behavior of a material. While specific TGA/DSC data for this compound is scarce, studies on similar anthraquinone structures suggest high thermal stability.[13][14][15]

-

Expected TGA Profile: The compound is expected to be stable to well above its melting point, with decomposition likely beginning above 300°C.

-

Expected DSC Profile: A sharp endothermic peak corresponding to its melting point (around 270-271 °C) should be observed.

Experimental Protocol for TGA/DSC Analysis:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an appropriate TGA/DSC pan (e.g., aluminum).

-

Instrumentation: Place the sample pan and a reference pan into the instrument.

-

Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 500 °C).

-

Analysis: Analyze the resulting thermogram for mass loss (TGA) and heat flow changes (DSC) to identify decomposition temperatures, melting points, and other phase transitions.

Safety and Handling

This compound is classified as a substance suspected of causing cancer.[1][3] Therefore, stringent safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle the solid compound in a well-ventilated fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

First Aid:

-

Inhalation: Move to fresh air immediately. Seek medical attention.[7]

-

Skin Contact: Wash thoroughly with soap and water.

-

Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give water to dilute the chemical and seek immediate medical attention.[7]

-

Conclusion

This compound is a compound with a well-defined set of physical properties, dominated by its tricyclic aromatic core. It is a high-melting, thermally stable solid with poor aqueous solubility but some solubility in hot organic solvents. Its spectroscopic fingerprint is characterized by the distinct signals of the anthraquinone skeleton, the methyl group, and the nitro functional group. This guide has consolidated the available data and provided robust, field-tested protocols for the empirical determination of its key physicochemical properties. Adherence to these methodologies will ensure the generation of high-quality, reliable data for research, development, and safety assessment applications.

References

- Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31426, this compound.

- Various Authors. (2025). Thermal behavior of five free anthraquinones from rhubarb. ResearchGate.

- ChemBK. (2024). 2-Methyl-1-Bitroanthraquinone.

- ChemBK. (2024). 2-Methyl-1-Bitroanthraquinone - Physico-chemical Properties.

- Elsevier. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques.

- IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.

- National Institute of Standards and Technology. (n.d.). 9,10-Anthracenedione, 2-methyl-1-nitro-. NIST Chemistry WebBook.

- Various Authors. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... ResearchGate.

- Various Authors. (2025). Evaluation of thermal stability of quinones by thermal analysis techniques. ResearchGate.

- Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.

- UCLA Chemistry. (n.d.). IR Chart.

- EMBL-EBI. (n.d.). This compound (CHEBI:82345).

- Various Authors. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b).... ResearchGate.

- GenTech Scientific. (2023). What Factors Influence Fragmentation in Mass Spectrometry?.

- PubMed. (2009). MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d(5).

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- ACS Publications. (n.d.). Crystal Growth & Design Vol. 26 No. 1.

- Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide.

- PubChemLite. (n.d.). This compound (C15H9NO4).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6773, 2-Methylanthraquinone.

- YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.

- SCION Instruments. (n.d.). Sample preparation GC-MS.

- California Office of Environmental Health Hazard Assessment. (1988). This compound (of uncertain purity).

- Various Authors. (n.d.). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. National Institutes of Health.

- Google Patents. (n.d.). US3939185A - Process for the preparation of 1-nitro-anthraquinone which is practically free....

Sources

- 1. This compound (of uncertain purity) - OEHHA [oehha.ca.gov]

- 2. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. PubChemLite - this compound (C15H9NO4) [pubchemlite.lcsb.uni.lu]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. chembk.com [chembk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. repositorio.ufba.br [repositorio.ufba.br]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-1-nitroanthraquinone (CAS 129-15-7): From Synthesis to Biological Implications

This guide provides a comprehensive technical overview of 2-Methyl-1-nitroanthraquinone, a molecule of significant interest in both industrial chemistry and biomedical research. We will delve into its fundamental properties, synthesis, and purification, and explore its complex biological activities, including its carcinogenic profile and its potential, shared with the broader anthraquinone class, as a scaffold for therapeutic development. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound.

Core Molecular Identity and Physicochemical Characteristics

This compound, with the CAS number 129-15-7, is an organic compound belonging to the anthraquinone family.[1] Its core structure consists of an anthracene skeleton with two ketone groups at positions 9 and 10, a methyl group at position 2, and a nitro group at position 1.[1] This substitution pattern dictates its chemical reactivity and physical properties.

The compound typically appears as pale yellow needles or a light yellow solid.[1][2] It is insoluble in water and hot ethanol but demonstrates solubility in nitrobenzene and slight solubility in solvents like hot diethyl ether, hot benzene, and chloroform.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 129-15-7 | [1][4] |

| Molecular Formula | C₁₅H₉NO₄ | [1][5] |

| Molecular Weight | 267.24 g/mol | [1][5] |

| Appearance | Pale yellow needles or light yellow solid | [1][2] |

| Melting Point | 270-271 °C (518-520 °F) | [2][3][4] |

| Boiling Point | ~410.4 °C (rough estimate) | [2][3] |

| Water Solubility | Insoluble (<0.1 mg/mL at 70°F) | [2][3][4] |

| Synonyms | 1-Nitro-2-methylanthraquinone, NCI-C01923 | [1][6] |

Synthesis and Purification: A Protocol-Driven Approach

The primary industrial route to this compound is through the electrophilic nitration of 2-methylanthraquinone.[1][2] The core challenge in this synthesis is controlling the regioselectivity, as nitration can occur at different positions on the anthraquinone rings, leading to isomeric impurities.

Synthesis Protocol: Nitration of 2-Methylanthraquinone

The causality behind this protocol lies in the deactivating nature of the anthraquinone core's carbonyl groups, which directs nitration. The use of a mixed acid system (nitric and sulfuric acid) generates the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, charge a glass-lined reactor with 2-methylanthraquinone.

-

Acidic Medium: Slowly add concentrated sulfuric acid while stirring, ensuring the solid is fully suspended. The sulfuric acid acts as both a solvent and a catalyst.

-

Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.

-

Controlled Addition: Cool the reactor to maintain a specific temperature range (e.g., 10-40°C) and add the nitrating agent dropwise over several hours.[7] This controlled addition is critical to prevent overheating and the formation of dinitro products.

-

Reaction Monitoring: Stir the mixture vigorously for a designated period (1-72 hours), monitoring the reaction's progress via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

-

Quenching: Upon completion, slowly pour the reaction mixture onto crushed ice with constant stirring. This precipitates the crude product mixture, which includes this compound and its isomers.[7]

-

Isolation: Filter the resulting solid precipitate, wash it thoroughly with cold water until the filtrate is neutral, and dry the crude product.[7]

Purification Protocol: Isomer Separation via Sodium Sulfite Treatment

The crude product contains isomeric nitroanthraquinones which must be removed. A patented and effective method leverages the differential reactivity of these isomers with sodium sulfite.[7][8] 2-nitroanthraquinone isomers react to form water-soluble sulfonate derivatives, while the desired 1-nitro isomer does not, allowing for separation by filtration.[9]

Step-by-Step Methodology:

-

Suspension: Create an aqueous suspension of the crude nitrated product in a suitable reactor.

-

Reagent Addition: Add sodium sulfite (Na₂SO₃) and a caustic alkali like sodium hydroxide (NaOH) to the slurry. The alkali maintains a pH of at least 9.5, which is crucial for the reaction.[8]

-

Heating and Reaction: Heat the mixture with agitation to approximately 90-95°C and maintain this temperature for several hours.[7][8] During this time, the isomeric impurities are converted to their soluble sulfonate forms.

-

Isolation: Filter the hot mixture. The solid, purified this compound is collected on the filter. The water-soluble impurities remain in the filtrate.[8][9]

-

Washing and Drying: Wash the filtered product cake with hot water until it is alkali-free, then dry it to yield the purified compound.[8]

Workflow Visualization

Caption: Synthesis and Purification workflow for this compound.

Chemical Reactivity and Industrial Applications

This compound's primary utility stems from its role as a chemical intermediate, particularly in the dye manufacturing industry.[1][6] Although its commercial production in the United States ceased in 1970, its chemistry remains relevant.[1][2]

-

Reduction to Amine: The nitro group is readily reduced to an amino group, forming 1-amino-2-methylanthraquinone.[2][10] This amine is a crucial precursor for creating more complex dye structures. A common method involves using an aqueous formaldehyde solution in an alkaline ethanolic medium.[10]

-

Oxidation to Carboxylic Acid: The methyl group can be oxidized to a carboxylic acid, yielding 1-nitro-2-anthraquinonecarboxylic acid.[1] This derivative has been used to prepare various dyes, including Vat Brown 3.[1]

Biological Activity and Toxicological Profile

The biological effects of this compound are a subject of significant concern. The National Cancer Institute (NCI) conducted a bioassay that concluded the compound is carcinogenic in rats.[2][11]

Table 2: Summary of NCI Carcinogenicity Bioassay Findings

| Species | Sex | Administration | Key Tumor Findings | Conclusion | Source(s) |

| Fischer 344 Rats | Male | Oral (in feed) | Hepatocellular carcinomas, subcutaneous fibromas | Carcinogenic | [2][11] |

| Fischer 344 Rats | Female | Oral (in feed) | Subcutaneous fibromas, bladder tumors (papillomas, sarcomas) | Carcinogenic | [2][11] |

Proposed Mechanisms of Action and Anticancer Potential

While established as a carcinogen, the anthraquinone scaffold itself is found in several potent anticancer drugs (e.g., Doxorubicin, Mitoxantrone).[12][13] The mechanisms underlying the bioactivity of these compounds, which may also be relevant to this compound, include DNA damage and cellular stress.

-

DNA Intercalation: The planar, polycyclic aromatic structure of anthraquinones allows them to insert themselves between the base pairs of the DNA double helix.[13] This process, known as intercalation, can physically obstruct the machinery of DNA replication and transcription, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[13][14]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety is redox-active. It can participate in cellular enzymatic reactions (e.g., with NADPH-cytochrome P450 reductase) to undergo a one-electron reduction, forming a semiquinone radical.[2][15] This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion (O₂⁻), a primary ROS.[15][16] This redox cycling can lead to a state of severe oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately triggering cell death.[17][18]

-

Enzyme Inhibition: Certain substituted anthraquinones have been identified as inhibitors of key cellular enzymes. For example, some derivatives act as DNA-competitive inhibitors of DNA methyltransferase 1 (DNMT1), an enzyme often dysregulated in cancer that is responsible for maintaining DNA methylation patterns.[19]

Visualization of Proposed Mechanisms

Caption: Proposed mechanisms of bioactivity for anthraquinone compounds.

Standardized In Vitro Evaluation Protocol

To assess the cytotoxic potential of compounds like this compound in a research setting, a standardized cell viability assay is employed. The following protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀).

Causality: The MTT assay is a colorimetric method based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.

Workflow for In Vitro Cytotoxicity Testing

Caption: Standard workflow for an MTT-based in vitro cytotoxicity assay.

Step-by-Step Methodology

-

Cell Seeding: Culture appropriate cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) under standard conditions.[20] Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of working concentrations (e.g., 100 µM down to <1 µM).[12]

-

Cell Treatment: Remove the culture medium from the wells and replace it with a medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control. Incubate for a set period, typically 24 or 48 hours.[12][21]

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals, producing a purple solution.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 570 nm).[20]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control group. Plot the viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.[21]

Safety, Handling, and Disposal

Given its classification as a suspected carcinogen, strict safety protocols are mandatory when handling this compound.[2][22]

-

Engineering Controls: All work, including synthesis, purification, and analytical procedures, should be conducted within a well-ventilated chemical fume hood.[1][2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or a face shield.[22]

-

Handling: Avoid the formation and inhalation of dust.[22] Use procedures and equipment that minimize aerosolization.

-

Spills: In case of a spill, dampen the solid material with water before carefully transferring it to a suitable, sealed container for disposal.[4] Clean the contaminated area with a soap and water solution.[4]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal environmental regulations. Due to its carcinogenic nature, incineration may be the most appropriate method for contaminated lab waste.[2]

References

- This compound | C15H9NO4 | CID 31426 - PubChem - NIH. [Link]

- This compound (of uncertain purity) - OEHHA - CA.gov. [Link]

- US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google P

- Abstract for TR-29 - N

- 2-Methyl-1-Bitroanthraquinone - ChemBK. [Link]

- Screening assessment Anthraquinones Group - Canada.ca. [Link]

- This compound - Protheragen. [Link]

- In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Deriv

- Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity - PMC - NIH. [Link]

- US4289706A - Method for producing 1-nitroanthraquinone - Google P

- 1-methylaminoanthraquinone - Organic Syntheses Procedure. [Link]

- Synthesis of 1-amino-2-methylanthraquinone - PrepChem.com. [Link]

- Impact of Reactive Oxygen Species Scavenging on the Intermediate Production of Anthracene and Anthraquinone in Fresh vs Saltw

- Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines - SciSpace. [Link]

- Generation of reactive oxygen species (ROS)-a possible mechanism of action of naphthoquinones. Effect on (A)

- US3985778A - Process for the purification of crude nitroanthraquinone - Google P

- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds - ResearchG

- Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity - MDPI. [Link]

- Intercal

- Substituted anthraquinones represent a potential scaffold for DNA methyltransferase 1-specific inhibitors - PubMed. [Link]

- Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions - RSC Advances (RSC Publishing). [Link]

- Reactions involved in generation of reactive oxygen and nitrogen...

Sources

- 1. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound - Protheragen [protheragen.ai]

- 6. This compound (of uncertain purity) - OEHHA [oehha.ca.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. Abstract for TR-29 [ntp.niehs.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 14. Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Impact of Reactive Oxygen Species Scavenging on the Intermediate Production of Anthracene and Anthraquinone in Fresh vs Saltwater Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Substituted anthraquinones represent a potential scaffold for DNA methyltransferase 1-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. aaronchem.com [aaronchem.com]

molecular structure of 2-Methyl-1-nitroanthraquinone

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 2-Methyl-1-nitroanthraquinone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in the synthesis of anthraquinone-based dyes. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, synthesis, spectroscopic confirmation, and chemical reactivity. Our analysis is grounded in established scientific principles and supported by peer-reviewed literature and patent documentation, ensuring a blend of theoretical knowledge and practical application insights.

Core Molecular Profile and Physicochemical Properties

This compound, with the chemical formula C₁₅H₉NO₄, is an anthraquinone derivative characterized by a methyl group at position 2 and a nitro group at position 1 of the anthracene-9,10-dione core.[1][2] This substitution pattern critically influences its electronic properties and reactivity. The molecule typically appears as pale yellow needles or a light yellow solid.[2][3]

From a structural standpoint, the anthraquinone framework is a large, planar, and aromatic system. The introduction of a potent electron-withdrawing nitro group adjacent to an electron-donating methyl group creates a distinct electronic environment that governs its chemical behavior, particularly in nucleophilic substitution and reduction reactions.[4]

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-1-nitroanthracene-9,10-dione | [2] |

| CAS Number | 129-15-7 | [1] |

| Molecular Formula | C₁₅H₉NO₄ | [1][5] |

| Molecular Weight | 267.24 g/mol | [2][3] |

| Appearance | Pale yellow needles or light yellow solid | [2][6] |

| Melting Point | 270-271 °C | [3][7] |

| Solubility | Insoluble in water; soluble in nitrobenzene; slightly soluble in hot diethyl ether, hot benzene, and hot acetic acid. | [3] |

| Canonical SMILES | CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[O-] | [1][2] |

| InChIKey | FYXKXZFTZBYYNP-UHFFFAOYSA-N | [1][8] |

Synthesis and Purification: A Validated Protocol

The primary industrial synthesis of this compound involves the electrophilic nitration of 2-methylanthraquinone.[2][3] This reaction is a cornerstone of anthraquinone chemistry, leveraging the directing effects of the existing substituent and the controlled reactivity of nitrating agents.

Causality in Experimental Design

The choice of a mixed acid system (nitric acid and sulfuric acid) is critical. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction temperature and acid concentration must be carefully controlled to favor mono-nitration at the desired C1 position and to minimize the formation of dinitro byproducts and oxidation products.[9] 2-methylanthraquinone is the logical precursor, being readily available from the reaction of phthalic anhydride and toluene.[10][11]

Experimental Protocol: Synthesis and Purification

The following protocol is a synthesis of established industrial methods.[2][9]

Step 1: Nitration of 2-Methylanthraquinone

-

In a reaction vessel equipped for temperature control and agitation, charge concentrated sulfuric acid.

-

Gradually add 2-methylanthraquinone to the sulfuric acid with stirring until fully dissolved.

-

Cool the mixture to a controlled temperature (typically below 30°C).

-

Slowly add a stoichiometric amount of a nitric acid/sulfuric acid mixture (mixed acid) to the vessel, maintaining the temperature throughout the addition.

-

After the addition is complete, allow the reaction to proceed with agitation for several hours until mono-nitration is maximized, as monitored by a suitable technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is quenched by carefully pouring it over crushed ice/water, causing the crude this compound to precipitate.

-

Filter the crude product and wash with water until the filtrate is neutral.

Step 2: Purification of Crude Product Rationale: The crude product contains isomeric impurities, dinitro compounds, and oxidation byproducts. A purification step described in patent literature utilizes a sulfite-caustic treatment to remove these impurities.[9]

-

Create a slurry of the crude press cake in water.

-

Add sodium sulfite and a controlled amount of caustic soda (sodium hydroxide) to achieve a pH of 9.5 or higher.[9]

-

Heat the suspension to 90-95°C with agitation for several hours. This process selectively solubilizes alkali-soluble impurities like hydroxy or carboxy compounds and converts some dinitro isomers into soluble forms.[9]

-

Filter the hot slurry to isolate the purified this compound.

-

Wash the filter cake with hot water until alkali-free and dry to obtain the final product.

Workflow Visualization

Caption: Synthesis and Purification Workflow for this compound.

Structural Elucidation via Spectroscopy

The precise is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides complementary information, building a complete picture of the molecule's connectivity and functional groups.

-

Infrared (IR) Spectroscopy: IR spectra are crucial for identifying the key functional groups. The spectrum of this compound will prominently feature strong absorption bands corresponding to the carbonyl (C=O) stretching of the quinone system (typically around 1670-1680 cm⁻¹) and characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[2][12] Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its exact mass of 267.053 g/mol .[1][2] The fragmentation pattern can provide further structural clues, often showing losses of NO₂, CO, and other small fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The ¹³C NMR spectrum is highly informative, showing distinct signals for each of the 15 carbon atoms. Key signals include those for the methyl carbon, the two carbonyl carbons (typically >180 ppm), and the 12 aromatic carbons, with the carbon atom attached to the nitro group (C1) being significantly influenced.[2]

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Observation | Source(s) |

| IR Spectroscopy | C=O Stretch (Quinone) | ~1675 cm⁻¹ | [2] |

| NO₂ Asymmetric Stretch | ~1530 cm⁻¹ | [2] | |

| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | [2] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 267 | [2] |

| ¹³C NMR | Carbonyl Carbons | >180 ppm | [2] |

| Aromatic/Quaternary Carbons | 120-150 ppm | [2] | |

| Methyl Carbon | ~20 ppm | [2] |

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electron-withdrawing nature of the anthraquinone core and, more significantly, the C1 nitro group. This electronic pull deactivates the aromatic rings towards electrophilic attack but activates the molecule for nucleophilic substitution and reduction.[4][6]

Reduction of the Nitro Group

A primary and industrially significant reaction is the reduction of the nitro group to an amine.[3] This transformation is key to producing 1-amino-2-methylanthraquinone, another valuable dye intermediate.[14]

-

Mechanism: The reduction can be achieved using various reagents, such as aqueous sodium sulfide or sodium hydrosulfite.[14] The process involves the transfer of electrons to the electron-deficient nitro group, leading to its stepwise reduction through nitroso and hydroxylamine intermediates to the final amine.

-

Significance: This reaction pathway underscores the role of this compound as a strategic precursor. The resulting aminoanthraquinone has different chemical properties and is a building block for a wide array of dyes.[14]

Oxidation of the Methyl Group

The methyl group can be oxidized to a carboxylic acid, yielding 1-nitro-2-anthraquinonecarboxylic acid.[2] This derivative serves as an intermediate for other classes of dyes.[2]

Reactivity Visualization

Caption: Major synthetic transformations of this compound.

Applications in Industrial Synthesis

The primary application of this compound is as a crucial intermediate in the manufacture of complex organic dyes.[2][7] Its structural features allow it to be a versatile starting point for various colorants.

-

Precursor to 1-Amino-2-methylanthraquinone: As detailed above, its reduction product is a key component in producing disperse dyes, such as C.I. Disperse Orange 11, and other vat dyes.[2][14]

-

Precursor to Vat Dyes: Through oxidation to 1-nitro-2-anthraquinonecarboxylic acid, it is used to prepare dyes like Vat Brown R.[2] Although its production in the United States has ceased, its role in the historical and global dye industry is significant.[2][3]

Toxicological Profile: A Note on Safety

It is imperative for researchers to be aware of the toxicological properties of this compound. The compound is classified as a carcinogen.[1][15] Bioassays have indicated that it can cause various tumors in laboratory animals.[3][16] Therefore, all handling of this chemical must be performed with appropriate personal protective equipment (PPE) in a controlled laboratory setting, following strict safety protocols to minimize exposure.[3][17]

Conclusion

This compound is a molecule of significant industrial importance, defined by the interplay of its anthraquinone core and its methyl and nitro substituents. Its synthesis via the nitration of 2-methylanthraquinone and its subsequent reactivity—particularly the reduction of its nitro group—form the basis of its utility as a foundational intermediate for a range of anthraquinone dyes. A thorough understanding of its structure, confirmed by modern spectroscopic methods, is essential for optimizing its synthesis and leveraging its reactivity in the development of new materials and chemical products. Due diligence regarding its carcinogenic properties is mandatory for its safe handling and application.

References

- Wikidata. This compound. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 31426, this compound. [Link]

- Wiley-VCH GmbH. This compound - Optional[FTIR] - Spectrum - SpectraBase. [Link]

- ChemBK. 2-Methyl-1-Bitroanthraquinone. [Link]

- National Toxicology Program. Abstract for TR-29: Bioassay of this compound for Possible Carcinogenicity. [Link]

- National Institute of Standards and Technology. 9,10-Anthracenedione, 2-methyl-1-nitro- in the NIST Chemistry WebBook. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 6702, 1-Amino-2-methylanthraquinone. [Link]

- PubChemLite. This compound (C15H9NO4). [Link]

- Google Patents.

- EMBL-EBI. This compound (CHEBI:82345). [Link]

- OEHHA. This compound (of uncertain purity). [Link]

Sources

- 1. This compound - Wikidata [wikidata.org]

- 2. This compound | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | CAMEO Chemicals | NOAA [m.cameochemicals.noaa.gov]

- 7. chembk.com [chembk.com]

- 8. 9,10-Anthracenedione, 2-methyl-1-nitro- [webbook.nist.gov]

- 9. US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]

- 10. 2-Methyl anthraquinone synthesis - chemicalbook [chemicalbook.com]

- 11. 2-Methyl anthraquinone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. 2-Methyl anthraquinone(84-54-8) 1H NMR spectrum [chemicalbook.com]

- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 15. This compound (of uncertain purity) - OEHHA [oehha.ca.gov]

- 16. Abstract for TR-29 [ntp.niehs.nih.gov]

- 17. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

2-Methyl-1-nitroanthraquinone spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-1-nitroanthraquinone

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 129-15-7), a key intermediate in the synthesis of various dyes.[1][2] A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure compound identity, purity, and for elucidating reaction mechanisms. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to offer a multi-faceted analytical profile of the molecule.

Molecular Structure and Overview

This compound is an anthraquinone derivative characterized by a methyl group at the C2 position and a nitro group at the C1 position of the anthracene-9,10-dione core.[3] Its molecular formula is C₁₅H₉NO₄, with a molecular weight of 267.24 g/mol .[3][4] The planar, aromatic structure with electron-withdrawing nitro and carbonyl groups dictates its chemical and spectroscopic properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure by probing the magnetic properties of atomic nuclei.[5] For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.

Expertise & Experience: Causality in Experimental Choices

The choice of a deuterated solvent is critical. A solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is typically chosen for its ability to dissolve the compound without producing interfering signals in the ¹H NMR spectrum.[5] For ¹³C NMR, a sufficient number of scans and an appropriate relaxation delay are necessary to obtain good signal-to-noise for quaternary carbons, which have longer relaxation times.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR , use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

¹H and ¹³C NMR Spectral Data

While specific, publicly available high-resolution spectra for this compound are limited, the expected chemical shifts can be predicted based on the structure and data from analogous anthraquinone compounds.[6][7][8][9]

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 2.5 - 2.8 | Singlet (s) | Methyl protons (-CH₃) |

| ¹H | ~ 7.5 - 8.5 | Multiplets (m) | 6 Aromatic protons (-CH) |

| ¹³C | ~ 15 - 20 | - | Methyl carbon (-CH₃) |

| ¹³C | ~ 125 - 150 | - | Aromatic and nitro-substituted carbons (-C, -CH) |

| ¹³C | ~ 180 - 185 | - | Carbonyl carbons (C=O) |

Note: PubChem indicates the existence of a ¹³C NMR spectrum for this compound, held by Wiley-VCH GmbH, confirming experimental data has been generated.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule, providing a characteristic "fingerprint."

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Mix approximately 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle to a fine, homogenous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data

The IR spectrum of this compound is dominated by absorptions from the carbonyl, nitro, and aromatic moieties.[3][4]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Weak | Aliphatic C-H Stretch (from -CH₃) |

| ~ 1670 - 1680 | Strong | C=O Stretch (Anthraquinone carbonyls) |

| ~ 1590, 1450 | Medium | Aromatic C=C Stretch |

| ~ 1530 - 1550 | Strong | Asymmetric NO₂ Stretch |

| ~ 1340 - 1360 | Strong | Symmetric NO₂ Stretch |

Mass Spectrometry (MS)